norgestrel -

norgestrel

Catalog Number: EVT-8075860
CAS Number:
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Norgestrel is a synthetic progestin commonly used alone or in combination with an estrogen for contraception. Norgestrel suppresses the secretion of luteinizing and follicle-stimulating hormones (LH and FSH), thickens cervical mucus, and slows the transit of ova through the fallopian tubes. This agent also exhibits antiproliferative activity in endometrial tissue and may exhibit chemopreventive and antineoplastic activities in endometrial carcinoma. (NCI04)
A synthetic progestational agent with actions similar to those of PROGESTERONE. This racemic or (+-)-form has about half the potency of the levo form (LEVONORGESTREL). Norgestrel is used as a contraceptive, ovulation inhibitor, and for the control of menstrual disorders and endometriosis.
Synthesis Analysis

The synthesis of norgestrel can be approached through various methods, one notable technique involves the use of methoxydienone as a starting material. The process typically includes the following steps:

  1. Preparation of Alkynyllithium Reagent: An alkynyllithium ammine complex is formed, which acts as a nucleophile.
  2. Reaction with Methoxydienone: The alkynyllithium reagent reacts with methoxydienone to form an acetylide intermediate.
  3. Formation of Norgestrel: Subsequent reactions lead to the formation of norgestrel, often requiring purification steps to isolate the final product .

Another method described involves the use of ethynyl cerium chloride, which can be generated in situ from ethynyl magnesium bromide or lithium acetylide and anhydrous cerium chloride. This reagent efficiently adds to steroid precursors to yield norgestrel .

Molecular Structure Analysis

Norgestrel's molecular structure features a steroid backbone characterized by four fused rings. The structural configuration includes:

The crystal structure has been studied, revealing insights into the packing and interactions within solid-state forms, which can influence bioavailability and stability .

Chemical Reactions Analysis

Norgestrel undergoes various chemical reactions that are essential for its synthesis and metabolic processing:

  1. Reduction Reactions: The carbonyl group at C-3 can be reduced using sodium borohydride, which is a common step in synthesizing steroid derivatives.
  2. Hydroxylation: Metabolic pathways involve hydroxylation reactions that modify norgestrel into more polar metabolites, enhancing its excretion from the body.
  3. Conjugation Reactions: Norgestrel may undergo conjugation with glucuronic acid or sulfate, facilitating its elimination via urine .
Mechanism of Action

Norgestrel exerts its primary effects through interaction with progesterone receptors in target tissues such as the endometrium and hypothalamus:

  • Endometrial Effects: It induces changes in the endometrial lining that prevent implantation of a fertilized egg.
  • Hypothalamic Effects: Norgestrel alters gonadotropin release from the pituitary gland, inhibiting ovulation by suppressing luteinizing hormone and follicle-stimulating hormone secretion.

These actions collectively contribute to its efficacy as an oral contraceptive agent .

Physical and Chemical Properties Analysis

Norgestrel possesses distinct physical and chemical properties:

  • Melting Point: Approximately 220 °C.
  • Solubility: It is soluble in organic solvents like ethanol and chloroform but has limited solubility in water.
  • Stability: Norgestrel is stable under normal storage conditions but may degrade when exposed to light or high temperatures.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Norgestrel's primary application lies in contraception:

  • Oral Contraceptives: It is widely used in combination pills to prevent pregnancy by inhibiting ovulation and altering endometrial receptivity.
  • Menstrual Regulation: Norgestrel may also be utilized in managing menstrual disorders due to its progestational effects.

Research continues into its potential uses beyond contraception, including therapeutic applications in hormone replacement therapy and treatment of endometriosis .

Enantiomeric Analysis & Stereochemical Significance of Norgestrel

Racemic Composition vs. Biologically Active Enantiomer (Levonorgestrel)

Norgestrel is commercially available as a racemic mixture containing equal proportions of dextrogyratory (+)-norgestrel and levogyratory (−)-norgestrel (levonorgestrel). This 1:1 ratio results from synthetic processes that produce both stereoisomers simultaneously. However, extensive biological evaluations demonstrate that only the levorotatory enantiomer (levonorgestrel) possesses significant progestogenic activity, while the dextrorotatory form is pharmacologically inert across diverse assay systems. Levonorgestrel exhibits twice the potency of the racemic mixture in standardized bioassays measuring progestational effects, including endometrial transformation, ovulation inhibition, and gonadotropin suppression [1] [6]. This potency difference arises because the three-dimensional structure of levonorgestrel complements the progesterone receptor’s binding pocket, whereas the dextronorgestrel enantiomer cannot achieve this complementary fit. Consequently, modern contraceptive formulations increasingly utilize levonorgestrel rather than racemic norgestrel to minimize unnecessary systemic exposure to inactive stereoisomers [7].

Table 1: Biological Activity Profile of Norgestrel Enantiomers

EnantiomerRelative Progestational PotencyReceptor Binding AffinityContraceptive Efficacy
Racemic Norgestrel1.0× (Reference)ModerateModerate
Levonorgestrel2.0× racemateHighHigh
DextronorgestrelInactiveUndetectableNone

Chiral Resolution Methodologies for Norgestrel Isomers

The separation of norgestrel enantiomers presents analytical challenges due to their identical physicochemical properties in achiral environments. Early methods using native cyclodextrins (γ-CD) achieved partial separation but suffered from limitations including poor solubility, low resolution, and column deterioration due to required solubilizing additives [1]. Contemporary reversed-phase high-performance liquid chromatography (RP-HPLC) methodologies employ hydroxypropyl-beta-cyclodextrin (HP-β-CD) as a chiral mobile phase additive, enabling baseline separation. The optimal chromatographic conditions utilize a C8 column (150 × 4.6 mm, 5µm) with a mobile phase consisting of acetonitrile and phosphate buffer (pH 5.0, 30:70 v/v) containing 25 mM HP-β-CD at 1.0 mL/min flow rate, with UV detection at 240 nm [1] [2].

This chiral separation mechanism relies on transient diastereomeric complex formation between the cyclodextrin cavity and norgestrel enantiomers. The hydroxypropyl derivatives enhance chiral discrimination through additional hydrogen bonding and steric interactions not possible with native cyclodextrins. Critical parameters influencing resolution include:

  • HP-β-CD Concentration: Resolution increases from 1.2 to 2.5 as concentration rises from 15 mM to 25 mM (plateauing at 40 mM)
  • Temperature: Reduced temperature (20°C) improves enantioselectivity by stabilizing inclusion complexes
  • Organic Modifier: Acetonitrile ratios >30% reduce retention but compromise resolution [1]The validated method demonstrates linearity (0.2–25 µg/mL), detection limits (0.10 µg/mL), and precision (RSD <4.8%), enabling accurate quantification in biological matrices like skin permeation studies [2].

Comparative Binding Affinity of Enantiomers to Progesterone Receptors

Receptor binding studies using human uterine cytosol reveal profound stereoselectivity in norgestrel’s interaction with progesterone receptors (PR). Levonorgestrel exhibits high binding affinity (Relative Binding Affinity [RBA] = 110% relative to progesterone) while dextronorgestrel shows negligible binding. This stereospecificity extends to structurally related progestins:Table 2: Relative Binding Affinities (RBA) of Progestins at Human Receptors

CompoundProgesterone Receptor RBA (%)Androgen Receptor RBA (%)Selectivity Ratio (PR:AR)
Progesterone100 (Reference)0.0110,000
Levonorgestrel1100.22500
Dextronorgestrel<0.1<0.01Undefined
Norgestimate (Prodrug)0.8 (L-isomer)<0.01>80
Levonorgestrel-17-acetate1100.18611

The binding disparity originates from levonorgestrel’s structural congruence with natural progesterone at the receptor binding site, particularly through hydrophobic interactions involving the 17α-ethynyl group and hydrogen bonding at C3=O/C20=O. Dextronorgestrel’s inverted configuration at C13 prevents these essential interactions. Importantly, metabolites of prodrugs like norgestimate (levonorgestrel-3-oxime, levonorgestrel-17-acetate) retain binding profiles similar to levonorgestrel, confirming their role as active metabolites [3] [4]. The superior selectivity ratio of levonorgestrel (PR:AR = 500:1) compared to earlier progestins minimizes androgenic side effects, a key pharmacological advancement [4].

Impact of Stereochemistry on Metabolic Stability and Half-Life

Stereochemistry critically influences norgestrel’s metabolic fate, with levonorgestrel undergoing regioselective reduction while dextronorgestrel displays divergent metabolic instability. Levonorgestrel is predominantly metabolized by hepatic AKR1C aldo-keto reductases (AKR1C1-4 isoforms), which catalyze stereospecific reduction of the 3-keto group:

  • AKR1C1/AKR1C2: Produce 3β-hydroxylevonorgestrel
  • AKR1C4: Favors 3α-hydroxylevonorgestrel formation
  • AKR1C3: Generates both 3α/3β metabolites (3β preferred) [5]

Table 3: Stereoselective Metabolism of Norgestrel Enantiomers

Metabolic ParameterLevonorgestrelDextronorgestrel
Primary Metabolic RoutesAKR1C-mediated 3-keto reductionNon-specific hydroxylation
Major Metabolites3α-OH-LNG, 3β-OH-LNGUncharacterized polar metabolites
Reductase InvolvementAKR1C1, AKR1C2, AKR1C3, AKR1C4None identified
Metabolic StabilityHigh (t₁/₂ = 15–30 hrs)Low (rapid clearance)

In contrast, dextronorgestrel undergoes non-stereoselective phase I metabolism (hydroxylation, oxidation) followed by rapid glucuronidation, contributing to its negligible systemic exposure. Levonorgestrel’s metabolic stability correlates with its extended half-life (15–30 hours) compared to dextronorgestrel’s rapid elimination. Interestingly, norethynodrel (a norgestrel isomer) undergoes extensive AKR1C-mediated reduction analogous to levonorgestrel, whereas norethindrone (another isomer) is not an AKR1C substrate, highlighting the metabolic consequences of subtle structural differences [5]. The 3α/3β-hydroxylevonorgestrel metabolites exhibit distinct estrogenic activities but lack significant progestogenic effects, making their formation a detoxification pathway rather than bioactivation. This stereospecific metabolism underpins levonorgestrel’s superior pharmacokinetic profile and sustained therapeutic concentrations following administration.

Properties

Product Name

norgestrel

IUPAC Name

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16?,17-,18-,19+,20+,21+/m1/s1

InChI Key

WWYNJERNGUHSAO-XZCODKSBSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Solubility

In water, 1.73 mg/L, temp not stated.

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.